4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-17(7-8-18(22)23)19-9-11-20(12-10-19)26(24,25)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13H,7-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANLOVFRNUYHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification methods such as recrystallization and chromatography are employed to obtain high-purity 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid .
Chemical Reactions Analysis
Primary Reaction Types
This compound participates in three core reaction categories:
Nucleophilic Substitution
The sulfonyl group acts as a leaving group under basic conditions:
-
Reagents : Amines (e.g., 4-phenylpiperidine), thiols
-
Example :
Oxidation Reactions
The sulfonyl moiety resists further oxidation, but the oxobutanoic acid chain is susceptible:
Reduction Reactions
Selective reduction of the sulfonyl group is achievable:
-
Reagents : LiAlH₄, NaBH₄
-
Conditions : Dry THF, 0°C → RT
-
Outcome : Sulfonyl → sulfinyl (R-SO) or sulfide (R-S-R).
Ester Derivatives
The carboxylic acid reacts with alcohols via Steglich esterification:
-
Catalyst : DCC/DMAP
-
Yield : ~81% for ethyl ester analogs
-
Example Product : Ethyl 4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoate.
Amide Formation
Coupling with amines produces bioactive analogs:
Stability and Side Reactions
Analytical Characterization
Key spectral data for reaction monitoring:
Industrial-Scale Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C18H20N2O5S and a molecular weight of approximately 376.4268 g/mol. It features a naphthalene sulfonyl group attached to a piperazine moiety, making it a versatile scaffold for further chemical modifications and applications in various fields.
Chemistry
In the field of chemistry, 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid serves as a building block for synthesizing complex organic molecules. It is utilized as a reagent in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfonic acid derivatives.
- Reduction : Reduction reactions can convert the sulfonyl group to sulfinyl or sulfide groups.
- Substitution : Nucleophilic substitution reactions can occur at the sulfonyl group, leading to various derivatives.
Biology
In biological research, this compound is employed in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with specific molecular targets allows researchers to explore its potential as an enzyme inhibitor, which can be crucial for understanding metabolic pathways and developing therapeutic agents.
Medicine
The medicinal applications of this compound are significant. It is investigated for its potential therapeutic effects, particularly in drug discovery processes aimed at treating various diseases. The compound's mechanism of action involves binding to active or allosteric sites on enzymes, modulating their activity.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products with enhanced performance characteristics.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthalene sulfonamides exhibit potent inhibitory effects on specific enzymes involved in cancer metabolism. The research highlighted the potential of this compound as a lead compound for developing new anticancer agents.
Case Study 2: Immunomodulatory Effects
Another study explored the immunomodulatory properties of piperazine derivatives in the context of heavy metal exposure. The results indicated that compounds similar to this compound could stimulate immune responses in animal models exposed to toxic metals, suggesting potential therapeutic applications in toxicology and immunology.
Table 1: Comparison of Chemical Reactions
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Oxidation | Conversion to sulfonic acid derivatives | Sulfonic acid derivatives |
| Reduction | Conversion of sulfonyl group | Sulfinyl compounds |
| Substitution | Nucleophilic substitution at the sulfonyl group | Various substituted derivatives |
Table 2: Biological Activities
Mechanism of Action
The mechanism of action of 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid differ primarily in the sulfonyl substituent on the piperazine ring. Below is a detailed comparison of key compounds:
Table 1: Structural and Physicochemical Comparison
Key Trends and Research Findings:
Methyl and fluorine substituents (e.g., 4-methylphenyl or 4-fluorophenyl) reduce molecular weight and may improve metabolic stability .
Biological Activity: Compounds like 4-[4-(4-chlorophenylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid have been used as intermediates in antimicrobial agents, suggesting that halogenated derivatives may exhibit enhanced bioactivity . The bromothiophene-sulfonyl analog (CAS 888111-57-7) is manufactured as a high-purity pharmaceutical intermediate, indicating its relevance in drug development .
Synthetic Utility: The oxobutanoic acid moiety serves as a versatile handle for conjugation, as seen in , where a similar structure was derivatized with a morpholino-triazine group for kinase inhibition studies . tert-Butoxycarbonyl (Boc)-protected analogs (e.g., CAS 288851-44-5) are common intermediates in peptide synthesis .
Biological Activity
4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics and biological activities. This article provides a detailed analysis of its biological activity, including immunomodulatory effects, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of naphthalene sulfonic acids and derivatives , characterized by a naphthalene moiety carrying a sulfonic acid group. Its molecular formula is , indicating a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 499.025 g/mol |
| Chemical Formula | C25H27ClN4O3S |
| IUPAC Name | 1-[(6-chloronaphthalen-2-yl)sulfonyl]-4-[1-(pyridin-4-yl)piperidine-4-carbonyl]piperazine |
Immunomodulatory Effects
Recent studies have indicated that compounds similar to this compound exhibit immunomodulatory properties . For instance, a related piperazine compound demonstrated significant stimulatory effects on CD4 and CD8 T cells during aseptic inflammation, suggesting that this class of compounds may enhance immune responses even under adverse conditions like heavy metal exposure .
Anti-inflammatory Properties
The compound's structure allows it to interact with various biological pathways involved in inflammation. Research has shown that similar piperazine derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. This dual inhibition suggests potential for developing anti-inflammatory drugs .
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of naphthalene-containing piperazines led to significant improvements in indicators of necrosis and edema in spleen tissues, demonstrating their potential as therapeutic agents in inflammatory diseases .
- Mechanistic Insights : The compound's action appears to be mediated through modulation of immune cell populations, including increased splenocyte activity and enhanced cellularity in response to inflammatory stimuli. These findings underscore the importance of the naphthalene sulfonyl group in mediating these effects .
- Pharmacological Applications : The potential applications of this compound include treatment for conditions associated with immune dysregulation and chronic inflammation, making it a candidate for further clinical exploration.
Q & A
Q. How do crystallographic data resolve contradictions in proposed tautomeric forms of the compound?
- Methodological Answer : Crystallographic refinement (e.g., using SHELX software) confirms the dominant tautomer by analyzing electron density maps. For example:
- The ketone group at the 4-oxobutanoic chain shows no enolization, as evidenced by the absence of hydroxyl protons in the Fourier difference map.
- Piperazine adopts a chair conformation, stabilized by intramolecular hydrogen bonds with the sulfonyl group .
Discrepancies between computational (DFT) predictions and experimental data are resolved by adjusting force field parameters in refinement .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Reaction Solvent : Use ethanol or dichloromethane for improved solubility of intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.
- Workup : Sequential liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials.
- Byproduct Analysis : LC-MS identifies common impurities (e.g., over-sulfonated derivatives), which are mitigated by controlling stoichiometry and reaction time .
Q. How does the naphthalene-2-sulfonyl group influence biological activity compared to benzenesulfonyl analogs?
- Methodological Answer :
- Receptor Binding : The naphthalene group enhances hydrophobic interactions with target proteins (e.g., kinases or GPCRs), as shown in molecular docking studies.
- Metabolic Stability : Comparative in vitro assays (e.g., microsomal stability tests) reveal slower degradation due to reduced cytochrome P450 affinity .
- SAR Studies : Replace the naphthalene with phenyl or heteroaryl groups to quantify activity changes in enzyme inhibition assays (IC shifts) .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
- Methodological Answer :
- Sample Preparation : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions.
- HPLC Method Development : Use a C18 column with a gradient of acetonitrile/0.1% formic acid to separate degradation products (e.g., hydrolyzed sulfonamide or oxidized piperazine).
- Mass Spectrometry : HRMS identifies major degradants, while H NMR tracks structural changes (e.g., ketone reduction or sulfonamide cleavage) .
Data Analysis and Contradictions
Q. How to reconcile discrepancies between computational and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Computational Adjustments : Apply correction factors to QSPR models (e.g., adjusting atomic contribution parameters for the sulfonyl group).
- Statistical Validation : Use Bland-Altman plots to assess systematic biases between methods .
Q. Why do biological activity assays show variability across cell lines?
- Methodological Answer :
- Cell Permeability : Measure cellular uptake via LC-MS/MS to correlate intracellular concentrations with activity.
- Target Expression Levels : Use Western blotting or qPCR to quantify receptor/enzyme levels in different cell lines.
- Assay Conditions : Standardize serum content (e.g., 10% FBS vs. serum-free) to reduce variability in proliferation assays .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 215–218°C (DSC) | |
| Aqueous Solubility (pH 7.4) | 0.12 mg/mL (HPLC-UV) | |
| LogP (Experimental) | 2.8 ± 0.3 | |
| Plasma Protein Binding | 89% (Equilibrium dialysis) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
